molecular formula C12H19ClN2 B1519240 [2-Amino-1-(4-chlorophenyl)ethyl](methyl)propylamine CAS No. 1018308-78-5

[2-Amino-1-(4-chlorophenyl)ethyl](methyl)propylamine

Cat. No.: B1519240
CAS No.: 1018308-78-5
M. Wt: 226.74 g/mol
InChI Key: ZMUSIVGUKBUGIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-Amino-1-(4-chlorophenyl)ethyl](methyl)propylamine is a useful research compound. Its molecular formula is C12H19ClN2 and its molecular weight is 226.74 g/mol. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Amino-1-(4-chlorophenyl)ethylpropylamine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to bind to specific receptors on the cell surface, influencing signal transduction pathways. This compound can interact with enzymes such as monoamine oxidase, which is involved in the metabolism of neurotransmitters. The nature of these interactions often involves the inhibition or activation of enzymatic activity, leading to changes in cellular function .

Cellular Effects

The effects of 2-Amino-1-(4-chlorophenyl)ethylpropylamine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the expression of genes involved in neurotransmitter synthesis and degradation, thereby affecting neuronal communication. Additionally, it can impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

At the molecular level, 2-Amino-1-(4-chlorophenyl)ethylpropylamine exerts its effects through several mechanisms. It binds to specific biomolecules, such as receptors and enzymes, leading to changes in their activity. This compound can inhibit or activate enzymes, resulting in altered metabolic pathways. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the production of specific proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-1-(4-chlorophenyl)ethylpropylamine can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 2-Amino-1-(4-chlorophenyl)ethylpropylamine vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression. Toxic or adverse effects may be observed at very high doses, including cellular damage and disruption of normal metabolic processes. Threshold effects are often noted, where a specific dosage level must be reached before significant changes in cellular function are observed .

Metabolic Pathways

2-Amino-1-(4-chlorophenyl)ethylpropylamine is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase, which plays a role in the metabolism of neurotransmitters. This compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of specific metabolites. Additionally, it may interact with cofactors that are essential for enzymatic activity, further influencing metabolic pathways .

Transport and Distribution

The transport and distribution of 2-Amino-1-(4-chlorophenyl)ethylpropylamine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can affect its activity and function, influencing cellular processes such as signal transduction and metabolism .

Subcellular Localization

The subcellular localization of 2-Amino-1-(4-chlorophenyl)ethylpropylamine is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its presence in particular subcellular locations can influence its interactions with biomolecules and its overall effects on cellular function .

Properties

IUPAC Name

1-(4-chlorophenyl)-N-methyl-N-propylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19ClN2/c1-3-8-15(2)12(9-14)10-4-6-11(13)7-5-10/h4-7,12H,3,8-9,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMUSIVGUKBUGIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C)C(CN)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[2-Amino-1-(4-chlorophenyl)ethyl](methyl)propylamine
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[2-Amino-1-(4-chlorophenyl)ethyl](methyl)propylamine
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